3H-Diazirine: A Comprehensive Technical Guide to Structure, Bonding, and Applications
3H-Diazirine: A Comprehensive Technical Guide to Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-diazirines are a class of highly strained, three-membered heterocyclic organic molecules containing a carbon and two nitrogen atoms in a ring with a double bond between the nitrogens.[1] This unique structural arrangement confers upon them a remarkable reactivity, particularly upon photoactivation, making them invaluable tools in chemical biology and drug development. Their ability to generate highly reactive carbenes upon irradiation with UV light has established them as premier photo-reactive crosslinking reagents for photoaffinity labeling (PAL) studies.[1] This guide provides an in-depth exploration of the structure, bonding, and practical applications of 3H-diazirines, with a focus on quantitative data and detailed experimental methodologies.
Molecular Structure and Bonding
The 3H-diazirine ring system is characterized by significant ring strain, a consequence of the compressed bond angles within the three-membered ring. The parent compound, 3H-diazirine (CH₂N₂), possesses C₂ᵥ symmetry.[2] Computational studies, specifically at the CCSD(T)-F12/CBS level of theory, identify 3,3H-diazirine as the lowest energy cyclic isomer of diazomethane.[2] The bonding within the ring involves single bonds between the carbon and each nitrogen atom and a double bond between the two nitrogen atoms.[2]
The frontier molecular orbitals of 3H-diazirine are distinct from those of cyclopropane and cyclopropene, with the nitrogen lone pairs contributing to σ-bridged π-bonding within the ring.[3] This electronic structure is fundamental to its photoreactivity.
Quantitative Structural and Thermochemical Data
The following tables summarize key quantitative data for 3H-diazirine and a common derivative, 3,3-dimethyldiazirine, compiled from experimental and computational studies.
| Property | 3H-Diazirine (CH₂N₂) experimental [3] | 3,3-Dimethyldiazirine experimental [3] | 1,3H-Diazirine (computational) [2] | (Z)-1,2H-Diazirine (computational) [2] |
| Symmetry | C₂ᵥ | - | C₁ | Cₛ |
| N=N Bond Length (Å) | - | - | 1.696 | 1.512 |
| C-N Bond Length (Å) | 1.482 | 1.483 | 1.413 (to C-H), 1.245 | 1.398 |
| ∠N-C-N (°) | - | - | - | 66.0 |
| ∠H-N-N (°) | - | - | 103.1 | - |
| ∠H-N-C (°) | - | - | 107.1 | 108.5 |
| Relative Energy (kcal/mol) | 0 (Reference)[2] | - | 20.1[2] | 51.3[2] |
| Property | Value | Reference |
| Molecular Weight | 42.0400 g/mol | [4] |
| CAS Registry Number | 157-22-2 | [4] |
| Enthalpy of Formation (Gas, ΔfH°gas) | 266.5 ± 2.1 kJ/mol | [4] |
Synthesis of 3H-Diazirines
The most common synthetic route to 3H-diazirines starts from a corresponding ketone or aldehyde.[3] The general strategy involves a three-step process:
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Imine Formation: Condensation of the carbonyl compound with a source of nitrogen, typically ammonia, to form an imine.
-
Diaziridine Formation: Addition of an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), across the C=N double bond to form the saturated diaziridine ring.
-
Oxidation: Dehydrogenation of the diaziridine to the corresponding 3H-diazirine, often achieved using an oxidizing agent like iodine in the presence of a base.
Detailed Experimental Protocol: Synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic Acid
This protocol is adapted from a published procedure and illustrates the synthesis of a bifunctional diazirine-alkyne photo-cross-linker.[5]
Step 1: Diaziridine Formation from Ketone [5]
-
A 100 mL round-bottom flask is charged with 3-oxo-6-heptynoic acid (1.50 g, 9.73 mmol) and cooled to 0 °C.
-
A 7.0 N solution of ammonia in methanol (25 mL) is added, and the flask is sealed and stirred at 0 °C for 1 hour.
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.32 g, 11.7 mmol) is added in three equal portions over 3 hours (0.44 g each hour), maintaining the temperature at 0 °C.
-
After the complete addition of HOSA, the reaction mixture is allowed to stir overnight.
Step 2: Oxidation to 3H-Diazirine
Note: The crude diaziridine from the previous step is typically used directly.
-
The crude diaziridine is dissolved in a suitable solvent such as methanol.
-
Triethylamine (Et₃N) is added to the solution.
-
A solution of iodine (I₂) in the same solvent is added dropwise until a persistent brown color is observed.
-
The reaction is monitored by TLC for the disappearance of the diaziridine.
-
Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.
-
The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Photoreactivity and Carbene Generation
Upon irradiation with UV light, typically in the range of 350-380 nm, 3H-diazirines undergo irreversible decomposition, extruding a molecule of dinitrogen gas to generate a highly reactive carbene intermediate.[1][6] This carbene can exist in either a singlet or a triplet state, and the nature of the substituents on the diazirine ring can influence which state is preferentially formed.[1] For instance, phenyldiazirine tends to produce a singlet carbene, while trifluoromethylphenyldiazirine generates a triplet carbene.[1]
The generated carbene is highly reactive and can undergo a variety of reactions, most notably insertion into C-H, N-H, and O-H bonds.[1] It is this indiscriminate insertion capability that makes diazirines such powerful tools for photoaffinity labeling. A competing reaction pathway is the photoisomerization of the diazirine to a linear diazo compound, which can be less reactive or react selectively with acidic residues.[7][8]
Caption: Photoreactivity pathway of 3H-diazirine.
Application in Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique used to identify and characterize non-covalent interactions between a small molecule (ligand) and its biological target, typically a protein.[1] Diazirine-containing analogs of ligands are widely used for this purpose due to their small size, stability, and efficient photoactivation at wavelengths that are less damaging to biological samples.[1][9]
General Experimental Workflow for Photoaffinity Labeling
The following is a generalized workflow for a PAL experiment using a diazirine-based probe.
-
Probe Synthesis: A molecule of interest (e.g., a drug candidate) is chemically modified to incorporate a diazirine moiety and often a reporter tag (e.g., an alkyne or biotin) for subsequent detection and enrichment.
-
Incubation: The diazirine-containing probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target protein(s).
-
Photoactivation: The sample is irradiated with UV light (typically ~365 nm) to generate the reactive carbene, which then forms a covalent bond with amino acid residues in the binding site of the target protein.[6]
-
Enrichment (optional): If a reporter tag is present, the covalently labeled proteins can be enriched using affinity chromatography (e.g., streptavidin beads for a biotin tag or click chemistry for an alkyne tag).
-
Analysis: The labeled proteins are identified and the site of crosslinking is mapped, typically using mass spectrometry-based proteomics.
Caption: General workflow for a photoaffinity labeling experiment.
Considerations for PAL Experiments
While powerful, the use of diazirines in PAL has nuances. Alkyl diazirines can exhibit a preference for labeling acidic amino acid residues (aspartate, glutamate) due to the formation of a reactive diazo intermediate, especially under certain pH conditions.[7][10][11] In contrast, aryl-trifluoromethyl diazirines tend to react more broadly, consistent with a carbene-mediated mechanism.[7] Understanding these labeling preferences is crucial for the design and interpretation of PAL experiments.[7]
Conclusion
3H-diazirines represent a cornerstone of modern chemical biology and drug discovery. Their unique combination of small size, stability in biological milieu, and efficient photoactivation to generate highly reactive carbenes makes them exceptional tools for dissecting molecular interactions. A thorough understanding of their structure, bonding, and reactivity, as outlined in this guide, is essential for their effective application in identifying drug targets, mapping binding sites, and unraveling complex biological pathways. As synthetic methodologies continue to improve and our understanding of their photoreactivity deepens, the utility of 3H-diazirines in scientific research is poised to expand even further.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 3H-Diazirine [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
